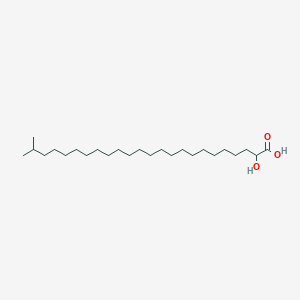
1,2-Diiodohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodohex-1-ene is an organoiodine compound characterized by the presence of two iodine atoms attached to the first and second carbon atoms of a hexene chain
Méthodes De Préparation
1,2-Diiodohex-1-ene can be synthesized through several methods. One common synthetic route involves the addition of iodine to hex-1-ene in the presence of a catalyst. The reaction typically requires an inert solvent such as tetrahydrofuran (THF) and is conducted under controlled temperature conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2-Diiodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted hexenes.
Reduction Reactions: The compound can be reduced to form hex-1-ene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form diols or other oxygenated products.
Common reagents and conditions for these reactions include the use of solvents like THF, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Applications De Recherche Scientifique
1,2-Diiodohex-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoiodine compounds.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Comparaison Avec Des Composés Similaires
1,2-Diiodohex-1-ene can be compared with other similar compounds, such as:
1,2-Diiodoethane: A shorter chain analog with similar reactivity but different physical properties.
1,2-Diiodopropane: Another analog with a three-carbon chain, used in similar types of reactions.
1,2-Diiodobutane: A four-carbon analog with comparable chemical behavior.
The uniqueness of this compound lies in its longer carbon chain, which can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
| 115482-64-9 | |
Formule moléculaire |
C6H10I2 |
Poids moléculaire |
335.95 g/mol |
Nom IUPAC |
1,2-diiodohex-1-ene |
InChI |
InChI=1S/C6H10I2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |
Clé InChI |
HYLMYDXWDDADPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)



![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)

